molecular formula C5H3Br3S B12074351 3,4-Dibromo-2-(bromomethyl)thiophene

3,4-Dibromo-2-(bromomethyl)thiophene

Cat. No.: B12074351
M. Wt: 334.86 g/mol
InChI Key: LOZAMUVKTMEAJC-UHFFFAOYSA-N
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Description

Contextualization within Thiophene (B33073) Derivatives Research

Thiophene and its derivatives are cornerstones of heterocyclic chemistry, commanding significant interest in both academic and industrial research. nih.gov The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry, meaning its structure frequently appears in biologically active compounds and approved drugs. nih.govnih.gov Research has shown that thiophene-containing molecules exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.goveprajournals.comresearchgate.net

The significance of thiophene also stems from its role as a bioisostere of the benzene (B151609) ring. researchgate.net This means that replacing a benzene ring with a thiophene ring in a biologically active molecule can often maintain or even improve its pharmacological profile and pharmacokinetic properties. nih.govresearchgate.net Beyond medicine, thiophene derivatives are crucial in materials science for the development of organic semiconductors, conducting polymers like polythiophenes, and organic light-emitting diodes (OLEDs). nih.govwikipedia.org The reactivity of the thiophene ring, which readily undergoes electrophilic substitution, allows for extensive chemical modification, making it a versatile scaffold for creating novel functional molecules. eprajournals.comyoutube.com

Significance of Polyhalogenated Thiophenes in Organic Synthesis

The introduction of multiple halogen atoms onto a thiophene ring, creating polyhalogenated thiophenes, is a key strategy in organic synthesis. These halogen atoms are not merely passive substituents; they act as versatile "synthetic handles" that enable a wide range of subsequent chemical transformations. Halo-substituted alkylthiophenes are particularly useful compounds for creating a variety of derivatives for materials chemistry applications. jcu.edu.au

The bromine atoms on the thiophene ring, such as those in 3,4-dibromothiophene (B32776), are particularly valuable as they provide specific sites for carbon-carbon bond formation through metal-catalyzed cross-coupling reactions. jcu.edu.ausigmaaldrich.com Techniques like Suzuki, Stille, and Kumada couplings allow chemists to selectively replace the bromine atoms with various other functional groups, building up more complex molecular architectures. jcu.edu.aunih.gov This regioselective functionalization is critical for synthesizing specifically substituted oligothiophenes and polymers with tailored electronic and optical properties for use in organic electronics. wikipedia.orgossila.com Furthermore, sophisticated synthetic methods like the "halogen dance" reaction—a base-induced isomerization—can be used to prepare specific isomers of polyhalogenated thiophenes that might be otherwise difficult to access. ossila.com

Overview of Academic Research Perspectives on 3,4-Dibromo-2-(bromomethyl)thiophene

While extensive research has been conducted on the broader class of brominated thiophenes, academic focus on the specific isomer this compound is primarily centered on its potential as a highly versatile trifunctional intermediate. The molecule's value lies in the differential reactivity of its three bromine atoms.

The two bromine atoms attached directly to the aromatic thiophene ring (at positions 3 and 4) are well-suited for participating in palladium-catalyzed cross-coupling reactions. This allows for the stepwise and controlled introduction of aryl, alkyl, or other organic fragments. In contrast, the bromine atom in the 2-(bromomethyl) group is benzylic-like and thus highly susceptible to nucleophilic substitution (Sₙ2) reactions. This distinct reactivity profile enables chemists to perform selective transformations at different parts of the molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3Br3S

Molecular Weight

334.86 g/mol

IUPAC Name

3,4-dibromo-2-(bromomethyl)thiophene

InChI

InChI=1S/C5H3Br3S/c6-1-4-5(8)3(7)2-9-4/h2H,1H2

InChI Key

LOZAMUVKTMEAJC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(S1)CBr)Br)Br

Origin of Product

United States

Synthetic Methodologies for 3,4 Dibromo 2 Bromomethyl Thiophene and Its Key Precursors

Strategies for the Construction of the 3,4-Dibromothiophene (B32776) Core

The foundational precursor for the target molecule is 3,4-dibromothiophene. nih.gov Its synthesis is not trivial, as direct bromination of thiophene (B33073) tends to favor substitution at the more reactive α-positions (2 and 5). Therefore, specific strategies are required to obtain the desired 3,4-substitution pattern.

A common and effective method for preparing 3,4-dibromothiophene involves the selective reductive dehalogenation of 2,3,4,5-tetrabromothiophene. This approach takes advantage of the higher reactivity of halogens at the α-positions of the thiophene ring compared to those at the β-positions. Zinc dust in an acidic medium, such as acetic acid, is a classical and reliable reagent for this transformation. scispace.com The reaction selectively removes the bromine atoms at the 2- and 5-positions, leaving the desired 3,4-dibromothiophene.

By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to achieve high yields of the desired product. scispace.comgoogle.com For instance, refluxing tetrabromothiophene (B189479) with zinc dust in acetic acid has been reported to produce 3,4-dibromothiophene in good yields. scispace.com A patented method describes reacting 2,3,4,5-tetrabromothiophene with zinc powder as a catalyst in a mixture of acetic acid and water, achieving a yield of up to 95% with a purity of 99.98%. google.com

Table 1: Reductive Dehalogenation of 2,3,4,5-Tetrabromothiophene
ReagentsSolvent/MediumConditionsYieldReference
Zinc DustAcetic AcidReflux68% scispace.com
Zinc PowderAcetic Acid / Water55-70°C, Reflux for 2-4hup to 95% google.com

Alternatively, 3,4-dibromothiophene can be synthesized by directing the bromination of less substituted thiophenes. One such method starts with the readily available 2-bromothiophene (B119243). chemicalbook.com Treating 2-bromothiophene with a mixture of sodamide and potassium tert-butoxide in liquid ammonia (B1221849) leads to a disproportionation reaction, which, after hydrolysis, yields 3,4-dibromothiophene as the main component in 58-68% yield. tandfonline.com

Another approach involves the direct bromination of thiophene itself under specific conditions that favor β,β'-substitution. The synthesis of 3,4-dibromothiophene has been achieved in high yields from thiophene using a combination of 48% aqueous hydrobromic acid and 35% aqueous hydrogen peroxide solution. researchgate.net Electrophilic bromination of electron-rich aromatic heterocycles can also be performed using N-Bromosuccinimide (NBS), often with a solvent like dimethylformamide (DMF) to control selectivity. wikipedia.org However, achieving high regioselectivity for the 3,4-positions on an unsubstituted thiophene ring remains a significant synthetic challenge due to the inherent reactivity of the α-positions.

Introduction of the Bromomethyl Moiety

Once the 3,4-dibromothiophene core is secured, the next stage involves introducing a bromomethyl group at the 2-position. This can be accomplished through several distinct synthetic pathways.

This method requires the precursor 2-methyl-3,4-dibromothiophene. The introduction of the final bromine atom onto the methyl group is achieved via a free-radical substitution reaction. The Wohl-Ziegler reaction is the classic method for this transformation, utilizing N-Bromosuccinimide (NBS) as the brominating agent. wikipedia.org

The reaction is typically carried out by refluxing a solution of the methylated thiophene and NBS in a non-polar solvent, such as carbon tetrachloride (CCl₄), in the presence of a radical initiator. missouri.edu Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org Light irradiation can also be used to facilitate the initiation of the radical chain reaction. This method is highly selective for the benzylic- or allylic-type positions, which in this case is the methyl group attached to the thiophene ring, leading to the formation of 3,4-dibromo-2-(bromomethyl)thiophene. It is crucial to use anhydrous conditions, as the presence of water can lead to hydrolysis of the product. missouri.edu

Table 2: General Conditions for Wohl-Ziegler Bromination
SubstrateBrominating AgentInitiatorSolventGeneral Conditions
2-Methyl-3,4-dibromothiopheneN-Bromosuccinimide (NBS)AIBN or Benzoyl PeroxideCarbon Tetrachloride (CCl₄)Reflux, Anhydrous

An alternative strategy begins with 3,4-dibromothiophene and utilizes organometallic chemistry. The hydrogen at the 2-position of the thiophene ring is acidic enough to be removed by a strong base. Treatment of 3,4-dibromothiophene with n-butyllithium at very low temperatures (e.g., -70°C) in an etheral solvent like tetrahydrofuran (B95107) (THF) results in regioselective metal-halogen exchange or deprotonation to form 3,4-dibromo-2-lithiothiophene. prepchem.com

This highly reactive organolithium intermediate can then be "quenched" by reacting it with a suitable electrophile. nih.gov To introduce a bromomethyl group, a two-step sequence is often employed. The lithiated species is first reacted with an electrophile such as formaldehyde (B43269) (or a synthetic equivalent like paraformaldehyde) to introduce a hydroxymethyl group, yielding (3,4-dibromothiophen-2-yl)methanol. This alcohol can then be converted to the target bromomethyl compound as described in the following section.

This pathway involves the chemical modification of a functional group already present at the 2-position of the 3,4-dibromothiophene core. A common starting material for this route is 3,4-dibromothiophene-2-carboxaldehyde. sigmaaldrich.com

The synthesis proceeds in two steps:

Reduction of the Aldehyde: The aldehyde group is first reduced to a primary alcohol. This is a standard transformation in organic chemistry, readily achieved with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol. This reaction converts 3,4-dibromothiophene-2-carboxaldehyde into (3,4-dibromothiophen-2-yl)methanol.

Bromination of the Alcohol: The resulting hydroxymethyl group is then converted into a bromomethyl group. Several reagents are effective for this conversion, including phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in what is known as the Appel reaction. These reagents effectively replace the hydroxyl group with a bromine atom to yield the final product, this compound.

This sequence provides a reliable and high-yielding route to the target compound, starting from a commercially available or readily synthesized aldehyde precursor.

Mentioned Compounds

Table 3: List of Chemical Compounds
Compound Name
This compound
3,4-Dibromothiophene
2,3,4,5-Tetrabromothiophene
Thiophene
2-Bromothiophene
N-Bromosuccinimide (NBS)
2-Methyl-3,4-dibromothiophene
(3,4-Dibromothiophen-2-yl)methanol
3,4-Dibromothiophene-2-carboxaldehyde
Zinc
Acetic Acid
Sodamide
Potassium tert-butoxide
Hydrobromic Acid
Hydrogen Peroxide
Azobisisobutyronitrile (AIBN)
Benzoyl Peroxide
Carbon Tetrachloride
n-Butyllithium
Formaldehyde
Sodium Borohydride
Phosphorus Tribromide
Carbon Tetrabromide
Triphenylphosphine

Chemo- and Regioselectivity Considerations in Synthesis

The synthesis of specifically substituted thiophenes like this compound is a multi-step process where chemo- and regioselectivity are paramount. The inherent reactivity of the thiophene ring, which is more susceptible to electrophilic attack than benzene (B151609), necessitates precise control over each synthetic step. iust.ac.ir The core challenge lies in directing bromination to specific ring positions while also selectively halogenating the alkyl side-chain.

Control of Multiple Bromination Events

Halogenation of the thiophene ring is exceptionally rapid, and over-bromination to produce tri- or tetra-substituted products can easily occur. iust.ac.ir Controlling the number and position of bromine atoms on the thiophene ring is crucial. Strategies to manage this include:

Stoichiometric Control: Carefully controlling the molar equivalents of the brominating agent, such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), is a primary method. However, due to the high reactivity of thiophene, this alone is often insufficient for high selectivity.

Directed Lithiation: A more precise method involves the use of organolithium chemistry. Thiophene and its derivatives can be selectively deprotonated (lithiated) at specific positions using strong bases like n-butyllithium (n-BuLi), often at very low temperatures (-78 °C). google.comgoogle.com The resulting lithiated intermediate is a potent nucleophile that can then be quenched with an electrophilic bromine source (e.g., Br₂ or CBr₄) to install a bromine atom at a single, specific location. google.com By controlling the sequence of lithiation and quenching, one can build a polysubstituted pattern that would be impossible to achieve through direct electrophilic addition.

Selective Debromination: An alternative approach starts with a polybrominated thiophene, such as tetrabromothiophene. Specific bromine atoms, typically those in the α-positions (2 and 5), can be selectively removed using reducing agents like zinc powder in acetic acid. scispace.comgoogle.com This method is particularly useful for preparing β-substituted (3,4-disubstituted) thiophenes, which are often difficult to synthesize directly. For instance, 3,4-dibromothiophene can be prepared in good yield from tetrabromothiophene by reduction with zinc dust. scispace.comgoogle.com

Differentiation between Ring and Side-Chain Halogenation Pathways

A fundamental challenge in synthesizing molecules like this compound is the need to perform halogenation on both the aromatic ring and an alkyl side-chain. These two transformations proceed via different mechanisms, and leveraging these differences is key to a successful synthesis. chemguideforcie.co.uk

Ring Halogenation (Electrophilic Aromatic Substitution): The introduction of bromine atoms onto the thiophene ring is an electrophilic aromatic substitution reaction. iust.ac.ir This pathway is favored under polar conditions, often employing a Lewis acid catalyst in the absence of light. chemguideforcie.co.uk Given thiophene's high reactivity, bromination can sometimes proceed without a catalyst. iust.ac.ir This method selectively substitutes hydrogens on the aromatic core.

Side-Chain Halogenation (Free Radical Substitution): The bromination of the methyl group to form a bromomethyl group proceeds via a free-radical mechanism. youtube.com This reaction is initiated by UV light or a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). youtube.comorgsyn.org N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine radicals, which minimizes competitive electrophilic addition to the ring. youtube.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene. orgsyn.org The benzylic position of the methyl group attached to the thiophene ring is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting radical intermediate. youtube.compearson.com

Therefore, a logical synthesis of this compound would first involve the preparation of 3,4-dibromo-2-methylthiophene (B8673033) through electrophilic bromination strategies, followed by a selective free-radical bromination of the methyl side-chain using NBS and a radical initiator.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing reaction parameters is essential for maximizing the yield of the desired isomer and minimizing side products. Key factors include the choice of reagents, temperature, and solvent.

ParameterRing Bromination (Electrophilic)Side-Chain Bromination (Radical)Rationale & References
Brominating Agent Br₂, N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)NBS is preferred for side-chain bromination to maintain low Br₂ concentration and suppress electrophilic pathways. Br₂ is a potent electrophile for ring bromination. iust.ac.irorgsyn.org
Catalyst/Initiator Lewis Acids (e.g., AlCl₃) or noneRadical Initiators (e.g., Benzoyl Peroxide, AIBN) or UV lightThe mechanism dictates the catalyst type. Lewis acids activate the electrophile for ring attack, while initiators generate radicals for side-chain attack. chemguideforcie.co.ukorgsyn.org
Temperature -25 °C to room temperatureRefluxRadical reactions often require heat (reflux) to initiate and propagate the chain reaction. Electrophilic brominations can be run at lower temperatures to control reactivity. iust.ac.irorgsyn.org
Solvent Polar or Aprotic (e.g., Acetic Acid, Chloroform)Non-polar (e.g., CCl₄, Benzene)Non-polar solvents favor radical mechanisms and prevent the formation of ionic intermediates required for electrophilic substitution. orgsyn.orgkyushu-u.ac.jp
Directed Synthesis Low temperatures (-90 °C to -50 °C) for lithiation stepsNot applicableFor syntheses involving lithiated intermediates, very low temperatures are critical to ensure the stability of the organolithium species and prevent side reactions. google.comgoogle.com

Synthesis of Closely Related Polybrominated (Bromomethyl)thiophenes

The principles of chemo- and regioselectivity extend to the synthesis of other polybrominated (bromomethyl)thiophenes, which serve as important building blocks in materials science and medicinal chemistry.

Derivatization to 3,4-Dibromo-2,5-bis(bromomethyl)thiophene

The synthesis of the highly functionalized 3,4-Dibromo-2,5-bis(bromomethyl)thiophene has been reported, starting from the readily available 3,4-dibromothiophene. kyushu-u.ac.jp The synthesis involves several steps, culminating in the conversion of a bis(chloromethyl) or bis(hydroxymethyl) intermediate to the desired bis(bromomethyl) product. A key reported reaction is the conversion of 3,4-dibromo-2,5-bis(chloromethyl)thiophene to 3,4-dibromo-2,5-bis(bromomethyl)thiophene in good yield. kyushu-u.ac.jp

The reaction of 3,4-dibromo-2,5-bis(chloromethyl)thiophene with various nucleophiles demonstrates the utility of this intermediate for creating a range of 2,5-disubstituted thiophenes. kyushu-u.ac.jp

Starting MaterialReagent(s)ProductYield (%)Reference
3,4-Dibromo-2,5-bis(chloromethyl)thiopheneLiBr3,4-Dibromo-2,5-bis(bromomethyl)thiophene88 kyushu-u.ac.jp
3,4-Dibromo-2,5-bis(chloromethyl)thiopheneNaSCH₂CN3,4-Dibromo-2,5-bis(thiocyanomethyl)thiophene82 kyushu-u.ac.jp
3,4-Dibromo-2,5-bis(chloromethyl)thiopheneH₂O3,4-Dibromo-2,5-bis(hydroxymethyl)thiophene70 kyushu-u.ac.jp
3,4-Dibromo-2,5-bis(chloromethyl)thiopheneAcONa3,4-Dibromo-2,5-bis(acetoxymethyl)thiophene62 kyushu-u.ac.jp

Preparation of Monobrominated (Bromomethyl)thiophene Isomers

The synthesis of thiophenes containing a single bromine atom on the ring and a bromomethyl group further illustrates the principles of selective halogenation. The specific isomer prepared depends on the starting material and the sequence of reactions.

2-Bromo-5-(bromomethyl)thiophene: This isomer can be prepared from 2-methylthiophene. Refluxing with 2.1 equivalents of NBS in carbon tetrachloride results in bromination at both the 5-position of the ring and the methyl side-chain. researchgate.net

3-(Bromomethyl)thiophene: This compound is synthesized via the radical bromination of 3-methylthiophene (B123197) using NBS and benzoyl peroxide in refluxing benzene, yielding the product in 71-79%. orgsyn.org

3-Bromo-2-(bromomethyl)thiophene: The synthesis of this isomer requires a multi-step approach. One could start with 3-bromothiophene, perform a metal-halogen exchange with n-BuLi followed by quenching with a methylating agent (e.g., methyl iodide) to form 3-bromo-2-methylthiophene. Subsequent selective radical bromination of the methyl group with NBS would yield the final product. scispace.comorgsyn.org

The following table summarizes pathways to key monobrominated isomers.

Target IsomerTypical Starting MaterialKey Reagents & ConditionsReaction Type(s)Reference(s)
2-Bromo-5-(bromomethyl)thiophene2-MethylthiopheneNBS (2.1 eq), CCl₄, refluxElectrophilic Ring Bromination & Radical Side-Chain Bromination researchgate.net
3-(Bromomethyl)thiophene3-MethylthiopheneNBS (1 eq), Benzoyl Peroxide, Benzene, refluxRadical Side-Chain Bromination orgsyn.org
3-Bromo-4-(bromomethyl)thiophene3,4-Dibromothiophene1) n-BuLi, -70°C; 2) Methylating agent; 3) NBS, initiatorLithiation/Alkylation followed by Radical Side-Chain Bromination

Reactivity and Advanced Chemical Transformations of 3,4 Dibromo 2 Bromomethyl Thiophene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds. For 3,4-Dibromo-2-(bromomethyl)thiophene, these reactions primarily occur at the C3 and C4 positions of the thiophene (B33073) ring, where the bromine atoms are susceptible to oxidative addition to a Pd(0) catalyst.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used reaction that pairs an organoboron compound with an organic halide or triflate. wikipedia.org In the case of dibromothiophenes, the reaction offers a reliable method for introducing aryl, heteroaryl, or vinyl substituents onto the thiophene core. nih.gov The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (or its ester) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.

Studies on related dibromothiophenes, such as 2,3-dibromothiophene (B118489) and 2,4-dibromothiophene, have shown that the regioselectivity of the first coupling is well-established, with the C2 position being the most reactive, followed by C5. nih.gov For 3,4-dibromothiophene (B32776) derivatives, both bromine atoms are available for coupling. One-pot double Suzuki couplings on dibromothiophenes are achievable, allowing for the sequential or simultaneous introduction of two different aryl groups. nih.gov The use of specific boronate esters, such as potassium organotrifluoroborates, can improve yields, especially for sterically hindered substrates. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiophenes

Bromothiophene SubstrateCoupling PartnerCatalyst / LigandBaseSolventYield (%)
2,4-DibromothiopheneTolylboronic acidPd(OAc)₂ / SPhosNa₂CO₃DMF/WaterGood
2,3-Dibromothiophenep-FluorophenylboronatePd(OAc)₂-DMF/WaterGood
2-Bromo-5-(bromomethyl)thiopheneAryl boronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water25-76

Data adapted from reference nih.govharvard.edu. Yields are described qualitatively as reported in the source.

Stille Coupling for C-C Bond Formation

The Stille coupling reaction involves the palladium-catalyzed reaction of an organic halide with an organotin compound (organostannane). wikipedia.orglibretexts.org This method is highly versatile and tolerates a wide variety of functional groups. For substrates like this compound, the C-Br bonds on the thiophene ring serve as the electrophilic sites for coupling with various organostannanes, including aryl-, heteroaryl-, and vinylstannanes. wikipedia.org

The reaction mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of palladium catalyst and ligands, such as bulky, electron-rich phosphines, can be critical for achieving high yields, especially when using less reactive aryl chlorides or sterically hindered substrates. wiley-vch.de Additives like copper(I) salts can accelerate the reaction rate significantly. organic-chemistry.org While highly effective, a major drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Table 2: Key Features of the Stille Coupling Reaction

ComponentDescriptionExamples
Electrophile (R¹-X)Organic halide or pseudohalide. Reactivity: I > Br ≈ OTf > Cl.Aryl, heteroaryl, alkenyl, or acyl halides.
Organostannane (R²-SnR₃)Organotin reagent. The R³ groups are typically non-transferable (e.g., butyl, methyl).(Aryl)SnBu₃, (Alkenyl)SnBu₃, (Alkynyl)SnMe₃.
CatalystPalladium(0) complex, often generated in situ from a Pd(II) precursor.Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂.
LigandsOften phosphines, used to stabilize the catalyst and modulate reactivity.PPh₃, P(t-Bu)₃, AsPh₃.

Data compiled from references wikipedia.orgwiley-vch.deorganic-chemistry.org.

Negishi Coupling and Other Metal-Catalyzed Coupling Reactions

The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides, catalyzed by palladium or nickel complexes. wikipedia.orgcommonorganicchemistry.com This reaction is known for its high functional group tolerance and reactivity, allowing for the coupling of sp³, sp², and sp carbon atoms. wikipedia.orgnih.gov The C3-Br and C4-Br bonds of this compound are suitable electrophilic partners for coupling with a range of alkyl-, alkenyl-, and arylzinc halides. organic-chemistry.org

The reaction generally proceeds under mild conditions. Nickel catalysts are also effective and sometimes preferred for specific applications. wikipedia.org The choice of ligand is crucial, with bulky N-heterocyclic carbenes (NHCs) or trialkylphosphines showing high efficacy in coupling unactivated alkyl halides. nih.govorganic-chemistry.org Compared to Suzuki coupling, the Negishi reaction does not require a base for the transmetalation step, but the organozinc reagents are more sensitive to moisture and air. wikipedia.org

Nucleophilic Substitution Reactions

Beyond metal-catalyzed reactions, this compound can undergo nucleophilic substitution at two different sites: the bromine atoms on the thiophene ring (indirectly) and the bromomethyl side chain.

Transformations at the Bromine Atoms on the Thiophene Ring

Direct nucleophilic aromatic substitution (SNAr) on the electron-rich thiophene ring is generally unfavorable. libretexts.orglibretexts.org Such reactions typically require strong activation by electron-withdrawing groups at the ortho or para positions to stabilize the negatively charged Meisenheimer intermediate, which is not the case for this molecule. libretexts.orgyoutube.com

A more synthetically useful transformation at the C3 and C4 positions involves a metal-halogen exchange reaction. wikipedia.org This is typically achieved by treating the dibromothiophene with a strong organometallic base, such as n-butyllithium (n-BuLi), at low temperatures. jcu.edu.auprinceton.edu This reaction selectively replaces a bromine atom with lithium, generating a highly nucleophilic organolithium intermediate. This intermediate can then be reacted with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install a new functional group. The regioselectivity of the first exchange can often be controlled by temperature and stoichiometry. This two-step sequence—metal-halogen exchange followed by electrophilic quench—serves as a powerful alternative to direct nucleophilic substitution for functionalizing the thiophene ring. rsc.org

Reactivity of the Bromomethyl Group Towards Various Nucleophiles

The bromomethyl group (-CH₂Br) at the C2 position is analogous to a benzylic bromide and is highly susceptible to nucleophilic substitution, likely via an SN2 or SN2-like mechanism. vaia.comyoutube.com The C-Br bond is activated by the adjacent thiophene ring, which can stabilize the transition state of the substitution reaction. This site is significantly more reactive towards nucleophiles than the bromine atoms attached directly to the aromatic ring.

A wide array of nucleophiles can displace the bromide to form new C-O, C-N, C-S, and C-C bonds. This reactivity allows for the facile introduction of diverse functional groups, making the bromomethyl moiety a key handle for molecular elaboration. For instance, reaction with alkoxides or phenoxides yields ethers, while reaction with amines provides access to primary, secondary, or tertiary amines. Other effective nucleophiles include cyanide, azide, thiols, and carbanions. nih.govwalisongo.ac.id

Table 3: Potential Nucleophilic Substitution Products from the Bromomethyl Group

NucleophileReagent ExampleResulting Functional Group
HydroxideNaOH-CH₂OH (Alcohol)
AlkoxideNaOCH₃-CH₂OCH₃ (Ether)
CarboxylateCH₃COONa-CH₂O(CO)CH₃ (Ester)
CyanideNaCN-CH₂CN (Nitrile)
Ammonia (B1221849)/AminesNH₃, RNH₂, R₂NH-CH₂NH₂, -CH₂NHR, -CH₂NR₂ (Amines)
ThiolateNaSPh-CH₂SPh (Thioether)
PhosphineP(Ph)₃-CH₂P⁺(Ph)₃Br⁻ (Phosphonium Salt)

This table presents hypothetical products based on the known reactivity of benzylic-type halides. nih.govwalisongo.ac.id

Oxidation and Reduction Chemistry

The presence of both a sulfur heteroatom and halogen substituents allows for specific oxidation and reduction reactions on the this compound core.

While specific studies detailing the oxidation of this compound were not prominently featured in the surveyed literature, the oxidation of the thiophene sulfur atom is a well-established transformation. Generally, thiophenes can be oxidized to the corresponding sulfoxides and, with stronger oxidizing agents or harsher conditions, to sulfones. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for this purpose.

The oxidation of the sulfur atom significantly alters the electronic properties of the thiophene ring. It withdraws electron density, making the ring system more electron-deficient. This change in electronic character can modify the reactivity of the substituents and the ring itself in subsequent chemical transformations. For instance, the resulting sulfone can act as a diene in Diels-Alder reactions, providing a route to complex bicyclic systems.

The selective removal of bromine atoms from polyhalogenated thiophenes is a valuable synthetic tool. Zinc dust in an acidic medium, such as acetic acid, has been effectively used for the selective dehalogenation of polyhalogenated compounds scispace.com. Research on related polybrominated thiophenes, such as 2,3,5-tribromothiophene (B1329576) and tetrabromothiophene (B189479), demonstrates that α-bromines (at positions 2 and 5) are generally more labile and are removed more readily than β-bromines (at positions 3 and 4) scispace.com.

However, by carefully controlling the reaction conditions, it is possible to achieve the reduction of β-bromines scispace.com. For this compound, this methodology could potentially be applied to selectively remove one or both of the bromine atoms at the C3 and C4 positions. For instance, refluxing tetrabromothiophene with zinc dust in acetic acid has been shown to yield 3,4-dibromothiophene scispace.com. This suggests that a similar approach could potentially reduce this compound to 2-(bromomethyl)thiophene, although the specific conditions would require experimental optimization. The presence of one β-bromine has been noted to facilitate the removal of a second one scispace.com.

Table 1: Potential Selective Reduction of this compound

Starting Material Reagents/Conditions Potential Product(s)
This compound Zn, Acetic Acid (controlled conditions) 3-Bromo-2-(bromomethyl)thiophene or 4-Bromo-2-(bromomethyl)thiophene

Derivatization Strategies for the Formation of Complex Organic Structures

The different reactive handles on this compound allow for a variety of derivatization strategies to build more complex molecules. The bromomethyl group is particularly susceptible to nucleophilic substitution, while the ring bromines and the unsubstituted C5 position offer sites for further functionalization.

The C2-bromomethyl group is an excellent electrophilic site for nucleophilic substitution reactions (SN2). Its reactivity is analogous to that of a benzylic bromide, facilitating reactions with a wide range of nucleophiles .

Aminomethyl Derivatives: Reaction with ammonia, primary amines, or secondary amines can displace the bromide to form the corresponding primary, secondary, or tertiary aminomethylthiophenes. These derivatives are valuable building blocks in medicinal chemistry. The synthesis of various 2-aminothiophene derivatives is a common strategy for creating biologically active compounds sciforum.net.

Pyridinium (B92312) Derivatives: Treatment with pyridine (B92270) results in the formation of a stable pyridinium salt via quaternization of the pyridine nitrogen. Such pyridinium salts can be useful as ionic liquids, phase-transfer catalysts, or intermediates for further transformations.

Table 2: Synthesis of Aminomethyl and Pyridinium Derivatives

Starting Material Reagent Product Class
This compound Ammonia (NH₃) Primary amine
This compound Primary Amine (R-NH₂) Secondary amine

Following the same principle of nucleophilic substitution at the bromomethyl position, other important functional groups can be introduced.

Cyano Functionality: The introduction of a cyano group to form 3,4-dibromo-2-(cyanomethyl)thiophene can be achieved by reaction with a cyanide salt, such as sodium or potassium cyanide. Nitriles are versatile synthetic intermediates that can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted into various other functional groups nih.govnih.gov.

Acetoxymethyl Functionality: Reaction with an acetate (B1210297) salt, such as sodium acetate, in a suitable polar aprotic solvent provides a straightforward route to the corresponding acetoxymethyl derivative. This ester can then be hydrolyzed under basic or acidic conditions to yield the corresponding alcohol, 3,4-dibromo-2-(hydroxymethyl)thiophene.

Table 3: Synthesis of Cyano and Acetoxymethyl Derivatives

Starting Material Reagent Product
This compound Sodium Cyanide (NaCN) 3,4-Dibromo-2-(cyanomethyl)thiophene

Beyond the bromomethyl group, the thiophene ring itself offers multiple sites for advanced chemical transformations.

Functionalization at the C5 Position: The unsubstituted C5 position is the most nucleophilic carbon on the ring and is susceptible to electrophilic aromatic substitution. More controllably, this position can be functionalized via metallation. Treatment with a strong base like n-butyllithium at low temperatures would selectively deprotonate the C5 position, generating a powerful thienyllithium nucleophile. This intermediate can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new substituents.

Cross-Coupling at C3 and C4 Positions: The bromine atoms at the C3 and C4 positions are ideal handles for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples organoboronic acids with organic halides, is a powerful method for forming carbon-carbon bonds researchgate.nettubitak.gov.tr. By using a suitable palladium catalyst, aryl, heteroaryl, or vinyl groups can be introduced at one or both of these positions, leading to highly complex and conjugated thiophene systems tubitak.gov.tr. The relative reactivity of the C3 versus the C4 bromine in such reactions would depend on the specific catalyst and reaction conditions employed.

Table 4: Potential Functionalization at Other Reactive Sites

Reactive Site Reaction Type Reagents Potential Product
C5-H Lithiation/Electrophilic Quench 1. n-BuLi2. Electrophile (E⁺) 5-Substituted-3,4-dibromo-2-(bromomethyl)thiophene

Applications in Advanced Organic Synthesis and Functional Materials Science

Building Blocks for Conjugated Polymeric and Oligomeric Systems

3,4-Dibromo-2-(bromomethyl)thiophene is a versatile trifunctional compound that serves as a crucial building block for the synthesis of complex conjugated polymeric and oligomeric systems. Its structure, featuring three distinct bromine atoms, allows for a range of selective chemical transformations, making it a valuable precursor in the field of materials science.

Precursors for Regioregular Thiophene-Based Polymers

The precise control of substituent placement, known as regioregularity, is critical for optimizing the electronic properties of thiophene-based polymers. This compound is an ideal starting material for achieving such controlled structures. The key to its utility lies in the differential reactivity of its bromine atoms: the bromomethyl group is significantly more reactive towards nucleophilic substitution than the two bromine atoms attached directly to the thiophene (B33073) ring. This allows for selective functionalization, a critical step in the bottom-up construction of well-defined, regioregular polymer backbones. For example, the bromomethyl group can be selectively converted into other functionalities, such as aldehydes or phosphonates, which can then undergo specific polymerization reactions. This methodical approach ensures the desired head-to-tail linkage of thiophene units, which is essential for maximizing charge carrier mobility in the resulting polymers.

Integration into Donor-Acceptor Architectures

A prevalent strategy in the design of high-performance organic electronic materials is the creation of polymers with alternating electron-donating (D) and electron-accepting (A) moieties. This donor-acceptor (D-A) architecture allows for the fine-tuning of the material's electronic band gap and energy levels of the frontier molecular orbitals, which governs charge separation and transport efficiency. The thiophene unit is typically electron-rich and acts as the donor. Derivatives of this compound can be strategically integrated into these D-A systems. The two bromine atoms on the thiophene ring are ideal handles for metal-catalyzed cross-coupling reactions, such as Stille, Suzuki, or Sonogashira couplings, enabling the facile connection of the thiophene donor unit to various acceptor molecules. This synthetic flexibility permits the creation of a vast library of D-A copolymers with tailored optoelectronic properties for specific device applications.

Development of Materials for Organic Electronics (e.g., OLEDs, OFETs, OPVs)

The tailored polymeric structures derived from this compound are integral to the advancement of several types of organic electronic devices.

Organic Field-Effect Transistors (OFETs): The ability to synthesize highly regioregular polythiophenes is particularly important for OFETs. The well-ordered polymer chains facilitate efficient intermolecular charge hopping, leading to high charge carrier mobility, a key performance metric for the semiconductor layer in a transistor.

Organic Photovoltaics (OPVs): In OPV devices, D-A copolymers synthesized using this thiophene building block function as the photoactive layer, where sunlight is absorbed and converted into charge carriers. The ability to tune the band gap of these materials allows for the absorption of a broader portion of the solar spectrum, which can lead to higher power conversion efficiencies.

Organic Light-Emitting Diodes (OLEDs): For OLEDs, polymers and oligomers containing these thiophene derivatives can be designed to emit light at specific wavelengths. By carefully selecting the comonomers in a D-A copolymer, the emission color and photoluminescence quantum yield can be controlled, making them suitable for use in the emissive layers of display and lighting technologies.

Device TypeRole of this compound DerivativeKey Material Property Enabled
OFET Active Semiconductor LayerHigh Charge Carrier Mobility
OPV Photoactive Donor MaterialBroad Solar Absorption / Tunable Band Gap
OLED Emissive Layer ComponentSpecific Emission Color / High Photoluminescence

Synthesis of Macrocyclic and Supramolecular Structures

Beyond its use in linear polymers, this compound is a valuable precursor for the construction of complex, three-dimensional macrocyclic and supramolecular architectures, most notably thiophenophanes.

Role in Thiophenophane Synthesis

Thiophenophanes are a class of cyclophanes that feature a thiophene ring bridged by one or more aliphatic or aromatic chains. These strained, cyclic molecules exhibit unique conformational and electronic properties due to their constrained structures. The trifunctional nature of this compound provides an excellent synthetic entry point for these molecules. The differential reactivity of the bromine atoms is again exploited to achieve controlled, often stepwise, cyclization reactions to form the macrocyclic structure.

Intermediates in the Synthesis of Specialized Chemical Entities

The strategic placement of three bromine atoms on the thiophene ring of this compound provides a powerful tool for synthetic chemists. The bromine atoms on the thiophene ring (at positions 3 and 4) and the bromine on the methyl group (at position 2) exhibit differential reactivity, allowing for a stepwise and controlled functionalization of the molecule. This controlled reactivity is paramount in the multi-step syntheses required for creating complex pharmaceutical and agrochemical candidates.

Precursors for Advanced Pharmaceutical Scaffolds (excluding specific drug actions or clinical data)

The thiophene nucleus is a well-established "privileged scaffold" in drug discovery, appearing in numerous FDA-approved medications. nih.gov The ability to introduce diverse substituents onto this core structure allows for the fine-tuning of physicochemical properties crucial for molecular recognition and bioavailability. Polyhalogenated thiophenes, such as this compound, serve as highly versatile precursors for generating libraries of novel compounds for biological screening.

The high reactivity of the bromomethyl group makes it particularly susceptible to nucleophilic substitution, providing a straightforward method for introducing a wide range of functional groups. This initial substitution is often the first step in constructing a more elaborate molecular framework. For instance, reaction with various amines, thiols, or alcohols can readily furnish new derivatives.

While direct literature examples detailing the use of this compound in the synthesis of specific pharmaceutical scaffolds are not extensively documented, the reactivity of closely related analogs provides a clear indication of its potential. For example, the synthesis of 3,4-dibromo-2,5-bis(aminomethyl)thiophenes has been achieved through the reaction of 3,4-dibromo-2,5-bis(chloromethyl)thiophene with various aliphatic amines, yielding the corresponding products in good to excellent yields. kyushu-u.ac.jp This demonstrates the facility with which the halomethyl groups can be displaced by nucleophiles.

Table 1: Illustrative Nucleophilic Substitution Reactions on a Related Dibrominated Thiophene System

NucleophileReagentProductYield (%)
ThiocyanateKSCN3,4-Dibromo-2,5-bis(thiocyanomethyl)thiophene62
Acetate (B1210297)KOAc3,4-Dibromo-2,5-bis(acetoxymethyl)thiophene67
HydroxideH₂O3,4-Dibromo-2,5-bis(hydroxymethyl)thiophene90
Dimethylamine(CH₃)₂NH3,4-Dibromo-2,5-bis(dimethylaminomethyl)thiophene96
PyrrolidineC₄H₈NH3,4-Dibromo-2,5-bis(pyrrolidinomethyl)thiophene92

Data derived from the reactions of 3,4-dibromo-2,5-bis(chloromethyl)thiophene. kyushu-u.ac.jp

The bromine atoms on the thiophene ring can subsequently be utilized in various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to introduce aryl, heteroaryl, or other carbon-based substituents. This dual reactivity allows for the construction of complex, three-dimensional scaffolds that are highly sought after in modern drug discovery. The order of these reactions can often be controlled, further enhancing the synthetic utility of this building block.

Building Blocks for Agrochemical Research (excluding specific efficacy or safety data)

The thiophene ring is also a key component in a number of agrochemicals, including herbicides and fungicides. nih.govnih.gov The development of new agrochemicals is driven by the need for compounds with improved activity profiles and novel modes of action to combat resistance. As in pharmaceutical research, the ability to rapidly generate and test a diverse range of molecules is crucial.

This compound offers a versatile platform for the synthesis of novel agrochemical candidates. The reactive bromomethyl group can be used to introduce moieties known to be important for herbicidal or fungicidal activity. For instance, the synthesis of thiophene sulfonamides, a class of compounds with known herbicidal properties, could potentially start from a precursor like this compound.

The general synthetic strategies employed in pharmaceutical research are equally applicable in the agrochemical field. Nucleophilic substitution at the bromomethyl position, followed by cross-coupling reactions at the ring positions, allows for the systematic exploration of the chemical space around the thiophene core. Naturally occurring thiophenes from plants have shown significant nematicidal and fungicidal activities, highlighting the inherent potential of the thiophene scaffold in agrochemical applications. nih.govacs.org

While specific examples of the application of this compound in agrochemical synthesis are not prevalent in the public literature, the known reactivity of this class of compounds and the established importance of the thiophene ring in agrochemicals strongly suggest its utility as a valuable building block in this area of research. The ability to introduce three points of diversity from a single, well-defined starting material makes it an attractive candidate for the synthesis of new and potentially effective agrochemical agents.

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For 3,4-Dibromo-2-(bromomethyl)thiophene, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced two-dimensional techniques, are employed for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Proton NMR spectroscopy is instrumental in defining the number, connectivity, and chemical environment of protons within a molecule. In the case of this compound, the ¹H NMR spectrum is anticipated to be relatively simple, reflecting the limited number of proton-bearing carbons. The key signals expected are for the bromomethyl protons (-CH₂Br) and the single aromatic proton on the thiophene (B33073) ring.

The methylene (B1212753) protons of the bromomethyl group are expected to appear as a singlet, typically in the region of 4.5-5.0 ppm. This downfield shift is a direct consequence of the deshielding effect of the adjacent bromine atom. The precise chemical shift can be influenced by the solvent and the electronic effects of the dibrominated thiophene ring.

The lone proton on the thiophene ring, located at the C5 position, would also give rise to a singlet. Its chemical shift is expected in the aromatic region, likely between 7.0 and 7.5 ppm. The significant deshielding is due to the aromatic ring current and the cumulative electron-withdrawing effects of the three bromine atoms.

Proton Expected Chemical Shift (ppm) Multiplicity
-CH₂Br4.5 - 5.0Singlet
Thiophene C5-H7.0 - 7.5Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides critical information about the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum will display distinct signals for each of the five carbon atoms in the molecule, with their chemical shifts being highly dependent on their substitution and electronic environment.

The carbon of the bromomethyl group (-CH₂Br) is expected to resonate at a relatively upfield position for a substituted alkyl carbon, typically in the range of 25-35 ppm. The carbons of the thiophene ring will appear in the aromatic region, generally between 110 and 140 ppm. The carbons directly bonded to bromine atoms (C3 and C4) will be significantly shielded compared to unsubstituted thiophene carbons, while the carbon bearing the bromomethyl group (C2) and the protonated carbon (C5) will also have characteristic shifts.

Carbon Expected Chemical Shift (ppm)
-CH₂Br25 - 35
Thiophene C2135 - 145
Thiophene C3110 - 120
Thiophene C4110 - 120
Thiophene C5125 - 135

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While ¹H and ¹³C NMR provide the basic connectivity, advanced 2D NMR techniques can offer deeper insights into the spatial arrangement and through-bond or through-space correlations, which is particularly useful for confirming assignments and for more complex molecules. wikipedia.org Techniques such as Correlation Spectroscopy (COSY) would confirm the coupling between adjacent protons, though in this simple molecule with no vicinal protons, its utility is limited.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are more pertinent. An HSQC experiment would definitively correlate the proton signals with their directly attached carbon atoms. For instance, it would show a cross-peak between the C5-H proton signal and the C5 carbon signal. An HMBC experiment would reveal longer-range couplings (typically 2-3 bonds), for example, showing a correlation between the bromomethyl protons and the C2 and C3 carbons of the thiophene ring, thus confirming the attachment of the bromomethyl group to the C2 position.

Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to investigate the through-space proximity of atoms, which can be useful in determining preferred conformations, for instance, the orientation of the bromomethyl group relative to the thiophene ring. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. For this compound, the mass spectrum would be characterized by the presence of a distinct isotopic pattern for the molecular ion due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

The molecular ion peak [M]⁺ would appear as a cluster of peaks corresponding to the different combinations of bromine isotopes. The most intense peaks in this cluster would correspond to the combinations with the highest probability. Subsequent fragmentation would likely involve the loss of a bromine radical (Br•) from the bromomethyl group, leading to a stable benzyl-type cation. Further fragmentation could involve the sequential loss of the remaining bromine atoms from the thiophene ring or cleavage of the thiophene ring itself.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorptions include:

C-H stretching: Aromatic C-H stretching vibrations from the thiophene ring would be observed around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the bromomethyl group would appear just below 3000 cm⁻¹.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring would typically be found in the 1600-1450 cm⁻¹ region.

C-Br stretching: The carbon-bromine stretching vibration of the bromomethyl group would give a characteristic absorption in the fingerprint region, typically around 650-550 cm⁻¹. The C-Br stretches from the thiophene ring would also fall in this region.

Thiophene ring vibrations: Characteristic ring stretching and bending vibrations would also be present in the fingerprint region, further confirming the presence of the thiophene core.

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

For crystalline solids, single-crystal X-ray diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound is publicly available, obtaining suitable crystals would allow for its unambiguous structural determination.

An XRD analysis would confirm the planarity of the thiophene ring and provide precise measurements of the C-C, C-S, C-Br, and C-H bond lengths and the various bond angles within the molecule. Furthermore, it would reveal the packing of the molecules in the solid state and any significant intermolecular interactions, such as halogen bonding or π-π stacking, which can influence the physical properties of the compound. Studies on similar thiophene-based materials have demonstrated the utility of XRD in understanding their solid-state microstructure. nih.gov

Chromatographic Techniques for Reaction Monitoring and Purification Assessment

Chromatographic methods are fundamental in the synthesis and purification of substituted thiophenes. For a compound such as this compound, these techniques allow for the rapid assessment of reaction mixtures and the precise determination of purity. The choice of chromatographic method and its specific parameters are dictated by the polarity of the compound and the matrix in which it is present.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a swift and effective method for monitoring the progress of chemical reactions involving this compound. rsc.org It allows for the simultaneous analysis of the starting materials, intermediates, and products, providing a qualitative assessment of the reaction's advancement. libretexts.org

In a typical TLC analysis of brominated thiophenes, a silica (B1680970) gel plate is used as the stationary phase due to its polar nature. researchgate.net The mobile phase, or eluent, is generally a non-polar solvent or a mixture of non-polar and slightly polar solvents. For compounds of moderate polarity like many thiophene derivatives, a mixture of hexane (B92381) and a slightly more polar solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) is often employed. rsc.orgorgsyn.org

The separation on the TLC plate is based on the principle of differential adsorption. The more polar compounds in the reaction mixture will have a stronger affinity for the polar silica gel and will thus travel a shorter distance up the plate, resulting in a lower Retention Factor (R_f) value. libretexts.org Conversely, less polar compounds will travel further with the mobile phase, exhibiting a higher R_f value. The spots are typically visualized under UV light, as thiophene rings are often UV-active. libretexts.org

For the analysis of this compound, the R_f value would be dependent on the specific eluent system used. Given its structure with multiple bromine atoms, it is expected to be a compound of low to moderate polarity. The progress of a synthesis reaction can be monitored by observing the disappearance of the starting material spot and the appearance of the product spot. researchgate.net

Table 1: Representative TLC Data for Analysis of a Brominated Thiophene Derivative

ParameterValue
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane
Analyte 3-bromo-2-methylbenzo[b]thiophene
R_f Value 0.65 tcichemicals.com
Visualization UV Light (254 nm)

This table presents data for a related brominated thiophene as a representative example.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography offers a more precise and quantitative method for the analysis of this compound. It is particularly useful for assessing the purity of the final product with high accuracy. google.com HPLC systems provide high resolution, allowing for the separation of closely related impurities from the main compound.

For the analysis of brominated thiophenes, a reverse-phase HPLC method is commonly utilized. google.com In this setup, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. Less polar compounds, like this compound, will have a stronger interaction with the non-polar stationary phase and will therefore have a longer retention time.

The selection of the mobile phase composition, flow rate, and column temperature can be optimized to achieve the best separation. A UV detector is typically used for the detection of thiophene derivatives due to their chromophoric nature. The purity of a sample of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks.

Table 2: Illustrative HPLC Purity Analysis Data for a Related Thiophene Compound

ParameterValue
Technique High-Performance Liquid Chromatography (HPLC) tcichemicals.com
Analyte 3,4-Dibromothiophene (B32776) tcichemicals.com
Purity 99.91% tcichemicals.com
Conclusion The product complies with the given specifications tcichemicals.com

This table presents purity data for a structurally related thiophene compound as determined by HPLC.

Computational and Mechanistic Investigations of 3,4 Dibromo 2 Bromomethyl Thiophene Reactivity

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an indispensable tool for predicting the electronic and structural properties of molecules, offering insights that complement experimental findings. For complex molecules like polybrominated thiophenes, DFT calculations can elucidate ground-state geometries, electronic distributions, and spectroscopic characteristics.

The electronic structure of a molecule is fundamental to understanding its chemical reactivity. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), their energy gap (ΔE), dipole moments, and atomic charge distributions. While specific DFT data for 3,4-Dibromo-2-(bromomethyl)thiophene is not extensively published, analysis of related brominated thiophenes provides a strong basis for prediction.

The HOMO and LUMO are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. nih.gov The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

For thiophene (B33073) derivatives, the electronic properties are heavily influenced by the nature and position of substituents. The three electron-withdrawing bromine atoms in this compound are expected to lower both the HOMO and LUMO energy levels compared to unsubstituted thiophene. The bromomethyl group, also electron-withdrawing, further contributes to this effect. This general lowering of orbital energies would influence the molecule's interaction with nucleophiles and electrophiles.

The distribution of electron density is also significantly altered by the bromine substituents. The electronegative bromine atoms create regions of positive electrostatic potential on the adjacent carbon atoms of the thiophene ring, making them susceptible to nucleophilic attack. DFT calculations on related molecules, such as 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, have been used to compute ionization potentials and electron affinities, which are directly related to HOMO and LUMO energies, respectively. scispace.com

Table 1: Calculated Electronic Properties of a Related Thiophene Derivative This table presents data for a model compound to illustrate typical values obtained through DFT calculations, as specific data for this compound is not readily available in the cited literature.

CompoundMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
3-bromo-2-methyl-5-(4-nitrophenyl)thiopheneB3LYP/6-311++G(d,p)-8.29-8.300.01
3-bromo-2-methyl-5-(4-nitrophenyl)thiopheneHF/6-311++G(d,p)-8.30-8.310.01

Data sourced from computational studies on 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. scispace.com

DFT calculations are widely used to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are valuable for confirming the structure of newly synthesized compounds. The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies at that geometry. scispace.com To improve accuracy, the calculated frequencies are often scaled by an empirical factor that accounts for anharmonicity and other systematic errors in the computational method. scispace.com

For this compound, one would expect characteristic vibrational modes corresponding to:

C-Br stretches from the ring and methyl substituents.

C-S stretching of the thiophene ring.

Aromatic C-H and C-C stretching and bending modes.

A computational study on the related compound 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene demonstrated good agreement between experimental and DFT-calculated (B3LYP/6-311++G(d,p)) vibrational frequencies, validating the use of this method for predicting the spectra of similar brominated thiophenes. scispace.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Brominated Thiophene This table illustrates the accuracy of DFT in predicting spectroscopic data for a related molecule.

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (Scaled) B3LYP (cm⁻¹)
Aromatic C-H stretch31003105
NO₂ asymmetric stretch15131520
Thiophene ring stretch14451448
NO₂ symmetric stretch13411345

Data for 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. scispace.com

Mechanistic Pathway Elucidation

Understanding the mechanisms of reactions involving this compound is key to controlling its synthetic transformations. The molecule offers several reactive sites: the two bromine atoms on the aromatic ring (at C3 and C4) and the bromine atom on the methyl group (at C2). These sites can undergo nucleophilic substitution, and the thiophene ring itself can participate in electrophilic substitution, though it is deactivated by the bromo substituents.

Computational chemistry allows for the detailed study of reaction pathways, including the characterization of short-lived intermediates and high-energy transition states that are often difficult to observe experimentally.

Nucleophilic Aromatic Substitution (SNAr): The bromine atoms at positions C3 and C4 can be displaced by nucleophiles. This reaction typically proceeds through an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. DFT calculations can model the structure and stability of this intermediate and the transition states leading to its formation and collapse. Theoretical studies on the nucleophilic substitution of other substituted thiophenes have shown that the reaction proceeds via a zwitterionic intermediate, and the proton transfer step can be catalyzed by other molecules in the reaction mixture. nih.gov

Nucleophilic Aliphatic Substitution: The bromomethyl group is susceptible to SN2 reactions with a wide range of nucleophiles. The transition state for this process would involve the simultaneous formation of a new bond with the nucleophile and the breaking of the C-Br bond.

Electrophilic Aromatic Substitution: While the three bromine atoms are deactivating, electrophilic substitution (e.g., nitration, further halogenation) could potentially occur at the vacant C5 position. The mechanism involves the formation of a cationic Wheland intermediate (or sigma complex). DFT calculations can determine the relative energies of the transition states for attack at different positions, explaining the observed regioselectivity. Studies on the bromination of thiophene indicate that the formation of a bromonium ion intermediate is a favorable pathway. researchgate.net

For this compound, a key question is the relative reactivity of the three different C-Br bonds. Kinetic studies on related bromonitrothiophenes with nucleophiles like piperidine (B6355638) have been performed to determine reaction rates and activation parameters. rsc.org Such studies show that the reactivity is highly dependent on the position of the substituents and the nature of the nucleophile.

A reaction can be under either kinetic or thermodynamic control. libretexts.org

Kinetic Control: At lower temperatures, the major product is the one that is formed fastest (i.e., via the lowest activation energy barrier).

In the case of this compound, substitution at the bromomethyl position is generally expected to be kinetically favored over substitution on the thiophene ring. However, the thermodynamic stability of the resulting products would determine the final product distribution under equilibrium conditions.

Table 3: Kinetic Data for Nucleophilic Substitution of a Related Brominated Thiophene This table presents kinetic data for a related system to exemplify the type of information obtained from such studies.

ReactantNucleophileSolventTemperature (°C)Rate Constant (k)
5-bromo-2-nitro-3-methylthiophenePiperidineMethanol (B129727)20.04.11 x 10⁻³ M⁻¹s⁻¹
3,4-dibromo-2-nitro-5-methylthiophenePiperidineMethanol20.01.55 x 10⁻² M⁻¹s⁻¹

Data sourced from kinetic studies of piperidinodebromination reactions. rsc.org

Structure-Reactivity Relationship Analysis

The structure of this compound directly dictates its reactivity. The analysis of structure-reactivity relationships (SAR) helps in predicting how the molecule will behave in different chemical environments. nih.govresearchgate.netnih.gov

Steric Effects: The bromine atom at C3 may provide some steric hindrance to reactions involving the adjacent bromomethyl group at C2 or the C4-bromo substituent.

Reactivity of C-Br Bonds: The C(sp²)-Br bonds on the aromatic ring are generally stronger and less reactive in nucleophilic substitution than the C(sp³)-Br bond of the bromomethyl group. The bromomethyl group is an excellent leaving group, making the C2-methyl carbon highly electrophilic and prone to SN2 reactions. Among the ring bromines, their relative reactivity in SNAr reactions would be influenced by the ability of the ring to stabilize the intermediate Meisenheimer complex.

The synthesis of various thiophene-based heterocycles often relies on the differential reactivity of such halogenated precursors. jcu.edu.au For instance, the bromomethyl group can be used for initial derivatization, followed by subsequent cross-coupling reactions at the C3 or C4 positions.

Influence of Bromine Substituents on Thiophene Ring Aromaticity and Reactivity

The presence of two bromine atoms at the 3 and 4-positions of the thiophene ring in this compound is expected to significantly modulate the electronic properties and, consequently, the reactivity of the heterocyclic core. Bromine, being a halogen, exerts both an inductive and a resonance effect.

The primary influence of the bromine substituents is their strong electron-withdrawing inductive effect (-I effect), which arises from the high electronegativity of bromine relative to carbon. This effect leads to a general deactivation of the thiophene ring towards electrophilic aromatic substitution reactions. Computational studies on substituted benzenes and other aromatic systems have consistently shown that halogen substituents decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. researchgate.netnih.gov In the context of thiophene, which is inherently more reactive than benzene (B151609) towards electrophilic substitution, the presence of two bromine atoms would substantially temper this reactivity.

The resonance effect (+R effect) of the bromine atoms, stemming from the donation of lone pair electrons from bromine to the thiophene ring's π-system, partially counteracts the inductive effect. However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing electrophilic aromatic substitution. researchgate.net

The aromaticity of the thiophene ring in this compound is likely to be somewhat diminished compared to unsubstituted thiophene. This is because the C-Br bonds are longer than C-H bonds, which can disrupt the uniformity of the π-electron delocalization required for high aromaticity. acs.orge3s-conferences.org Furthermore, the size mismatch between the p-orbitals of bromine and carbon can lead to less effective orbital overlap, further impacting aromaticity. acs.orge3s-conferences.org

The following table summarizes the general effects of electron-withdrawing and electron-donating groups on the reactivity of aromatic rings, which is applicable to the thiophene system in this compound.

Substituent TypeEffect on Electron DensityInfluence on Electrophilic Aromatic SubstitutionExample Substituents
Electron-DonatingIncreasesActivating-OH, -NH2, -OR, Alkyl
Electron-Withdrawing (by induction)DecreasesDeactivatingHalogens (-F, -Cl, -Br, -I)
Electron-Withdrawing (by resonance)DecreasesDeactivating-NO2, -CN, -COR

The two bromine atoms in this compound, being electron-withdrawing groups, will lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua A lower HOMO energy indicates that the molecule is less willing to donate electrons to an electrophile, thus confirming the deactivation of the ring towards electrophilic attack.

Role of the Bromomethyl Group in Directing Chemical Processes

The bromomethyl group (-CH2Br) at the 2-position of the thiophene ring is a key functional handle that primarily directs the molecule towards nucleophilic substitution reactions. This group is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This reactivity is a cornerstone of its utility in organic synthesis, allowing for the introduction of a wide array of functional groups.

The mechanism of nucleophilic substitution at a benzylic-like position, such as the bromomethyl group on a thiophene ring, is typically a bimolecular nucleophilic substitution (S_N_2) reaction. researchgate.net This mechanism involves a concerted, single-step process where the nucleophile attacks the carbon atom bonded to the bromine from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The rate of an S_N_2 reaction is dependent on the concentration of both the substrate and the nucleophile.

The electronic nature of the thiophene ring, as modified by the two bromine substituents, will influence the reactivity of the bromomethyl group. The electron-withdrawing nature of the 3,4-dibromo-substituted thiophene ring is expected to have a complex effect. On one hand, the inductive withdrawal of electron density from the ring will be transmitted to the benzylic-like carbon of the bromomethyl group. This can make the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

On the other hand, the stability of the transition state in an S_N_2 reaction is crucial. The electron-withdrawing substituents on the thiophene ring could potentially destabilize the transition state if it possesses significant carbocationic character, although a classic S_N_2 transition state is generally considered to be electron-rich. Computational studies on the nucleophilic substitution of thiophenes with leaving groups at the 2-position have shown that the reaction proceeds through an addition/elimination mechanism when the substitution is on the ring itself. dntb.gov.ua However, for a side-chain substitution as in the bromomethyl group, the direct S_N_2 displacement is the more probable pathway.

The reactivity of the bromomethyl group can also be compared to the reactivity of the bromine atoms on the thiophene ring. In many cross-coupling reactions, such as Suzuki or Stille couplings, a halogen atom directly attached to an aromatic ring is the reactive site. In such reactions involving this compound, selective reaction at one of the ring bromine atoms would be a likely outcome, leaving the bromomethyl group intact for subsequent transformations. This differential reactivity allows for a stepwise functionalization of the molecule.

The following table outlines the expected reactivity of the different bromine atoms in this compound in common reaction types.

Position of BromineReaction TypeExpected Reactivity
Bromomethyl group (-CH2Br)Nucleophilic Substitution (e.g., with Nu-)High
3- and 4- positions on the ringElectrophilic Aromatic SubstitutionLow (deactivated ring)
3- and 4- positions on the ringMetal-catalyzed Cross-Coupling (e.g., Suzuki)Potentially high, depending on catalyst and conditions

Conclusion and Future Research Trajectories

Synthesis of 3,4-Dibromo-2-(bromomethyl)thiophene: Achievements and Open Challenges

The synthesis of this compound, while not extensively documented in dedicated reports, can be inferred from established methodologies for the bromination of thiophene (B33073) derivatives. The most logical and widely practiced approach involves the radical bromination of a suitable precursor, namely 2-methyl-3,4-dibromothiophene.

Key Synthetic Strategies:

Radical Bromination using N-Bromosuccinimide (NBS): The benzylic position of the methyl group on the thiophene ring is susceptible to radical halogenation. The use of N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), in a non-polar solvent like carbon tetrachloride or benzene (B151609), is the standard method for this transformation. researchgate.net The reaction is typically carried out under reflux conditions. Maintaining vigorous reflux is crucial to favor the desired benzylic bromination over competitive electrophilic aromatic substitution on the thiophene ring. researchgate.net

An analogous procedure is well-documented for the synthesis of 3-thenyl bromide from 3-methylthiophene (B123197), achieving yields of 71-79%. researchgate.net A similar approach can be envisioned for the synthesis of the title compound.

Table 1: Proposed Synthesis of this compound

Starting MaterialReagents and ConditionsProductAnticipated Challenges
2-Methyl-3,4-dibromothiopheneNBS, Benzoyl Peroxide, Benzene, RefluxThis compoundPotential for over-bromination to form dibromomethyl or tribromomethyl derivatives. Possible nuclear bromination as a side reaction. Purification of the product from unreacted starting material and byproducts can be challenging.

Open Challenges:

A significant challenge in the synthesis of this compound lies in achieving high selectivity and yield. The presence of three bromine atoms can influence the reactivity of the molecule, and controlling the reaction to prevent side reactions is paramount. Over-bromination of the methyl group or further bromination of the thiophene ring are potential competing pathways. Therefore, careful optimization of reaction conditions, including the stoichiometry of NBS, reaction time, and temperature, is essential.

Furthermore, the synthesis of the precursor, 2-methyl-3,4-dibromothiophene, itself presents a multi-step synthetic challenge, likely starting from commercially available thiophene or 3,4-dibromothiophene (B32776). scispace.comnih.gov The selective introduction of a methyl group at the 2-position of a dibrominated thiophene would require specific synthetic strategies, such as metal-halogen exchange followed by quenching with an electrophilic methyl source.

Unexplored Reactivity and Transformation Pathways

The chemical reactivity of this compound is dictated by the interplay of its three bromine substituents. The bromomethyl group is a highly reactive site for nucleophilic substitution, while the two bromine atoms on the thiophene ring are amenable to various cross-coupling reactions.

Established Reactivity of Analogous Compounds:

Nucleophilic Substitution: The bromomethyl group is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at the 2-position. Reactions with amines, thiols, cyanides, and alkoxides are expected to proceed efficiently, providing access to a diverse library of derivatives. nih.gov

Cross-Coupling Reactions: The bromine atoms at the 3- and 4-positions can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. jcu.edu.aunih.gov This enables the formation of new carbon-carbon bonds, facilitating the construction of more complex molecular architectures, including conjugated oligomers and polymers. The regioselectivity of these couplings on dibromothiophenes is well-established, with the initial coupling often occurring at the more reactive α-position (if available). In the case of 3,4-dibromothiophene, selective coupling at one position over the other can be a challenge. nih.gov

Unexplored Reactivity and Transformation Pathways:

The unique arrangement of the three bromine atoms in this compound opens up avenues for unexplored reactivity:

Intramolecular Cyclizations: The proximity of the bromomethyl group to the bromine at the 3-position could potentially be exploited for intramolecular cyclization reactions. For instance, reaction with a suitable difunctional nucleophile could lead to the formation of novel fused thiophene ring systems.

Selective Cross-Coupling: Investigating the differential reactivity of the bromine atoms at the 3- and 4-positions in cross-coupling reactions is a key area for future research. Achieving selective mono-functionalization at either position would significantly enhance the synthetic utility of this building block.

Metal-Halogen Exchange Reactions: The use of organolithium reagents could lead to selective or double lithium-bromine exchange, creating highly reactive intermediates that can be trapped with various electrophiles to introduce new substituents onto the thiophene ring.

Emerging Applications in Advanced Organic and Materials Chemistry

The structural features of this compound make it a highly promising building block for the synthesis of advanced organic materials, particularly in the realm of organic electronics.

Potential Applications:

Conjugated Polymers for Organic Electronics: Thiophene-based conjugated polymers are at the forefront of research in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). juniperpublishers.comnih.gov The title compound can serve as a key monomer for the synthesis of novel conjugated polymers. The bromine atoms provide handles for polymerization via cross-coupling reactions, while the bromomethyl group can be post-functionalized to tune the polymer's solubility, morphology, and electronic properties. The introduction of bulky or electron-donating/withdrawing groups can significantly impact the polymer's performance in electronic devices. nih.gov

Functional Dyes and Sensitizers: The thiophene core is a common component in organic dyes and sensitizers for applications such as dye-sensitized solar cells (DSSCs). The ability to functionalize this compound at three different positions allows for the design and synthesis of tailored dye molecules with optimized light-harvesting properties.

Medicinal Chemistry Scaffolds: Thiophene derivatives are prevalent in a large number of bioactive compounds with a wide range of applications in medicinal chemistry. nih.gov The tri-functional nature of this compound allows for the creation of diverse molecular libraries for drug discovery programs.

Table 2: Potential Applications of this compound Derivatives

Application AreaPotential Derivative StructureKey Features
Organic Field-Effect Transistors (OFETs)Polymer with alternating 3,4-disubstituted-2-thenyl units and other aromatic moieties.Tunable electronic properties through side-chain engineering at the 2-position. High charge carrier mobility.
Organic Photovoltaics (OPVs)Donor-acceptor copolymers incorporating the thiophene unit.Broad absorption spectra and optimized energy levels for efficient charge separation.
Medicinal ChemistryThiophene core with diverse substituents at the 2, 3, and 4-positions.Potential for interaction with various biological targets.

Synergistic Approaches Integrating Experimental and Computational Methodologies

To fully unlock the potential of this compound, a synergistic approach that combines experimental synthesis and characterization with computational modeling is essential.

Role of Computational Chemistry:

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to predict the most likely sites for electrophilic and nucleophilic attack on the molecule. researchgate.netnih.gov This can guide the design of selective synthetic strategies. For instance, calculating the Fukui functions can help identify the most reactive sites for different types of reactions. nih.gov

Understanding Electronic Properties: Computational methods can provide valuable insights into the electronic structure of the molecule and its derivatives. nih.govresearchgate.net Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is crucial for predicting the electronic and optical properties of materials designed for organic electronics. researchgate.netmdpi.com This allows for the in-silico screening of potential candidates before embarking on time-consuming and resource-intensive experimental synthesis.

Elucidating Reaction Mechanisms: DFT can be used to model the transition states and reaction pathways of various transformations, providing a deeper understanding of the underlying reaction mechanisms. researchgate.net This knowledge can be used to optimize reaction conditions and improve yields.

By integrating computational predictions with experimental results, researchers can accelerate the discovery and development of novel functional molecules and materials derived from this compound. This integrated approach will be instrumental in overcoming the existing challenges in its synthesis and exploring its full potential in a wide range of applications.

Q & A

Basic: What are the common synthetic routes for 3,4-Dibromo-2-(bromomethyl)thiophene?

Methodological Answer:
The synthesis typically involves bromination of thiophene derivatives. For example, 3,4-dibromothiophene can serve as a precursor, with further bromomethylation achieved via radical bromination or substitution reactions. In one protocol, bromination of 2-(hydroxymethyl)thiophene derivatives using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions yields the bromomethyl group. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid over-bromination or decomposition .

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:
Characterization relies on ¹H/¹³C NMR , ¹⁹F NMR (for fluorinated analogs), and mass spectrometry . For instance, ¹⁹F NMR (376 MHz, CDCl₃/CH₃CN) was used to confirm trifluoromethoxy derivatives, with δ = -60.54 ppm (s, 3F) observed in related thiophene structures . Mass spectrometry (EI or ESI) provides molecular ion peaks and fragmentation patterns to verify purity and structural integrity.

Advanced: How can cross-coupling reactions involving this compound be optimized for complex synthesis?

Methodological Answer:
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is widely used. Key factors include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl/alkyl couplings.
  • Solvent system : Polar aprotic solvents (DMF, THF) enhance reactivity.
  • Base optimization : K₂CO₃ or CsF improves boron reagent activation.
  • Temperature control : 80–100°C balances reaction rate and side-product suppression.
    For alkyl-alkyl couplings, use of alkylboron reagents with Ni catalysts may reduce β-hydride elimination .

Advanced: What dimerization pathways occur with this compound, and how are they controlled?

Methodological Answer:
Dimerization can arise via radical recombination or nucleophilic substitution . For example, treatment with NaI in DMF at 80°C led to dimer formation (likely a [4+2] adduct) in related bromomethylthiophenes . Mitigation strategies:

  • Low-temperature reactions (<50°C) to suppress radical pathways.
  • Steric hindrance : Bulky ligands or solvents (e.g., DMSO) reduce intermolecular interactions.
  • Trapping agents : Additives like TEMPO stabilize reactive intermediates.

Advanced: How do computational methods predict the reactivity and stability of this compound?

Methodological Answer:
Density Functional Theory (DFT) and MP2/6-311G calculations are used to model bond dissociation energies (BDEs) and transition states. For example:

  • C–Br bond reactivity : DFT predicts activation barriers for bromine substitution.
  • Spectroscopic validation : Calculated IR and NMR shifts (e.g., C–S bond distances in thiophene derivatives) align with experimental data .
  • Thermodynamic properties : Entropy (S°) and heat capacity (Cₚ°) at 298.15 K are computed to assess stability under reaction conditions .

Safety: What handling considerations are critical for this compound in research settings?

Methodological Answer:

  • Reactivity hazards : Brominated thiophenes are prone to exothermic decomposition under heat or light. Store at <4°C in amber vials .
  • Toxicity : Thiophene derivatives may exhibit cytotoxicity; use fume hoods and PPE (gloves, goggles).
  • Waste disposal : Neutralize brominated byproducts with NaHCO₃ before disposal.

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